molecular formula C10H8FN B2613563 6-Fluoro-3-methylisoquinoline CAS No. 1221445-02-8

6-Fluoro-3-methylisoquinoline

Cat. No. B2613563
M. Wt: 161.179
InChI Key: VOPGKTCXFTUWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-methylisoquinoline is a chemical compound with the molecular formula C10H8FN . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-methylisoquinoline consists of a benzene ring fused with a pyridine ring, with a fluorine atom attached at the 6th position and a methyl group at the 3rd position . The InChI code for this compound is 1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-3-methylisoquinoline include a molecular weight of 161.18 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Imaging Agent Development

6-Fluoro-3-methylisoquinoline derivatives have been synthesized and evaluated for their potential as imaging agents, particularly for positron emission tomography (PET) imaging of solid tumors. For instance, a series of fluorine-containing benzamide analogs, which are structurally related to 6-Fluoro-3-methylisoquinoline, showed moderate to high affinity for sigma-2 receptors, important targets for tumor imaging. These compounds, when labeled with fluorine-18, demonstrated high tumor uptake and acceptable tumor-to-normal tissue ratios in preclinical models, suggesting their potential for imaging the sigma-2 receptor status in solid tumors (Tu et al., 2007).

Neurotransmitter System Dynamics

Research on derivatives of 6-Fluoro-3-methylisoquinoline has contributed to understanding the dynamics of neurotransmitter systems, particularly the serotonin (5-HT) and dopamine systems. For example, Lu AE58054, a compound structurally related to 6-Fluoro-3-methylisoquinoline, showed high affinity for the human 5-HT6 receptor and demonstrated the ability to reverse cognitive impairment induced by subchronic phencyclidine in animal models, highlighting its potential for treating cognitive dysfunction in schizophrenia and Alzheimer's disease (Arnt et al., 2010).

Neuroprotective and Antidepressant Effects

Compounds related to 6-Fluoro-3-methylisoquinoline have been studied for their neuroprotective and antidepressant effects. For instance, 7-Fluoro-1,3-diphenylisoquinoline-1-amine (a compound with a similar structure) was found to have antidepressant-like effects that may involve modulation of brain monoaminergic systems, NMDA, GABAA, and GABAB receptors, as well as various signaling pathways such as the l-arginine-nitric oxide-cGMP, MEK1/2, and CaMK-II pathways (Pesarico et al., 2016).

properties

IUPAC Name

6-fluoro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPGKTCXFTUWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)F)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-methylisoquinoline

Synthesis routes and methods

Procedure details

DMF (50 mL) and NEt3 (10.30 mL, 73.9 mmol) were added to 2-bromo-4-fluorobenzaldehyde (10 g, 49.3 mmol) under argon in a 300 mL stainless steel reactor. The vessel was sparged with propyne and chilled in dry ice, then propyne (18.22 mL, 296 mmol) was distilled in. Bis(triphenylphosphine)palladium(II) chloride (0.173 g, 0.246 mmol) and copper(I) iodide (0.047 g, 0.246 mmol) were added, and the reactor was sealed and stirred for 4 hours at room temperature. The mixture was chilled and sampled. HPLC analysis indicated 90% conversion. 2 M NH3/MeOH (150 mL) was added to the chilled (and solidified) mixture, and the resulting solution was stirred 1.5 hours at 85° C. HPLC indicated complete conversion of alkyne to isoquinoline. The mixture was cooled and concentrated. Water (200 mL) and EtOAc (200 mL) were added, the layers were separated, and the organic layer was washed with brine (2×50 mL). The organic portion was extracted with 2N HCl (100 mL) and water (100 mL), then the aqueous layer was basified with 2N NaOH (120 mL). The mixture was extracted with EtOAc (2×100 mL) and the organic layer was washed with brine (50 mL), dried (Na2SO4), and concentrated, giving the title compound (6.87 g, 42.6 mmol, 87% yield). MS (DCI/NH3) m/z 162 (M+H)+.
Quantity
18.22 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.173 g
Type
catalyst
Reaction Step Five
Quantity
0.047 g
Type
catalyst
Reaction Step Five
Name
Quantity
10.3 mL
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
87%

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